molecular formula C13H26N2O2 B7916281 1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone

1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone

Cat. No.: B7916281
M. Wt: 242.36 g/mol
InChI Key: UEQVIJZISFKSLY-UHFFFAOYSA-N
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Description

1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone is a piperidine-based compound featuring a tertiary amine substituent at the 3-position of the piperidine ring. The substituent consists of a methylene-linked N-isopropyl-2-hydroxyethylamine group, while the 1-position is acetylated (ethanone moiety). This structure confers both hydrophilic (hydroxyethyl) and lipophilic (isopropyl, piperidine) properties, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name

1-[3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11(2)14(7-8-16)9-13-5-4-6-15(10-13)12(3)17/h11,13,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQVIJZISFKSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Hydroxyethyl-Isopropyl-Amino Group: The piperidine ring is then functionalized with a hydroxyethyl-isopropyl-amino group through nucleophilic substitution reactions.

    Introduction of the Ethanone Moiety: Finally, the ethanone group is introduced via acylation reactions, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted piperidine compounds.

Scientific Research Applications

1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The hydroxyethyl-isopropyl-amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Key Properties/Applications References
1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone Piperidin-1-yl ethanone 3-[(N-isopropyl-2-hydroxyethyl)aminomethyl] C13H25N2O2 (inferred) ~241.36 Discontinued; structural analog of kinase inhibitors
1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Piperidin-1-yl ethanone Aryl tetrazole at position 1 Varies (e.g., C14H16N6O) ~300–350 Synthesized via chloroacetyl chloride; spectral characterization (IR, NMR)
Vandetanib derivatives (e.g., Compound 1 in ) Quinazoline-piperidine-ethanone Nitroimidazole and aryl groups C27H25BrN6O3 (example) 570.17–638.17 Anticancer activity (kinase inhibition); melting points: 128–177°C
(S)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone Piperidin-1-yl ethanone 3-[(2-nitrophenyl)aminomethyl] C14H19N3O3 277.32 Intermediate in bromodomain inhibitor synthesis
1-{4-[(2-Aminoethyl)cyclopropylamino]-piperidin-1-yl}-ethanone Piperidin-1-yl ethanone 4-[(cyclopropyl-2-aminoethyl)aminomethyl] C12H23N3O 225.33 Structural analog with cyclopropyl group; discontinued

Spectral and Dynamic Behavior

  • NMR Characterization: highlights temperature-dependent amide bond isomerization in a related piperidin-1-yl ethanone derivative (2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone). At 20°C, distinct chemical shifts for proximal protons (Δδ = 0.3–0.5 ppm) were observed due to restricted rotation. The energy barrier for isomerization was calculated as ~67 kJ/mol .

Commercial and Research Status

  • The target compound is listed as discontinued in supplier catalogs , whereas analogs like vandetanib derivatives remain under active investigation .
  • Limited data on the target compound’s purity, stability, or toxicity necessitate further study, particularly given the pharmacological success of its structural relatives.

Biological Activity

1-(3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O2C_{13}H_{26}N_{2}O_{2}, with a molecular weight of approximately 242.36 g/mol. Its structure features a piperidine ring linked to an ethanone group and an aminoethyl side chain, which allows for diverse chemical interactions (see Table 1).

Property Value
Molecular FormulaC₁₃H₂₆N₂O₂
Molecular Weight242.36 g/mol
Functional GroupsHydroxyl, Amino, Ketone

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. The general synthetic pathway includes the formation of the piperidine ring followed by the introduction of the hydroxyl and isopropyl amino groups.

Pharmacological Potential

Preliminary studies indicate that this compound may interact with various biological targets, influencing cellular pathways. Notably, it has shown promise in:

  • Anticancer Activity : Research suggests that similar compounds exhibit significant activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation (e.g., MCF-7 and HCT-116) .
  • Receptor Binding : Interaction studies have indicated potential binding to specific receptors or enzymes, which could modulate their activity and impact therapeutic outcomes .

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • Anticancer Studies : A derivative with a similar piperidine structure demonstrated IC50 values as low as 0.48 µM against MCF-7 cells, indicating strong antiproliferative properties .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain derivatives could arrest cell cycle progression at the G1 phase and induce apoptosis through caspase activation .
  • Molecular Docking Studies : These studies have shown strong hydrophobic interactions between the compound and target receptors, suggesting potential for further development as a therapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
1-(4-{[(2-Aminoethyl)-methyl-amino]-piperidin-1-yl}-ethanone)Similar piperidine structure but different substituentsDifferent pharmacological properties
1-(3-{[(2-Hydroxypropyl)-amino]-methyl}-piperidin)Similar core structureDifferent alkyl substitution pattern

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